2-(Dimethylamino)-2-phenylacetonitrile

Description

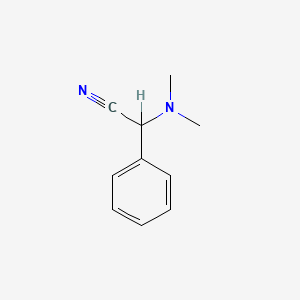

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHXXKYFBGJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290345 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-36-1 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 827-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-(Dimethylamino)-2-phenylacetonitrile, a valuable intermediate in organic synthesis. We will dissect the core chemical principles and reaction mechanism, focusing on the Strecker synthesis, a classic and robust method for preparing α-aminonitriles.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed, reproducible experimental protocol but also the causal reasoning behind critical procedural steps. By grounding the practical methodology in established mechanistic theory, this guide aims to equip scientists with the expertise to confidently execute and adapt this synthesis.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles, such as this compound, are highly versatile synthetic intermediates.[1] The presence of both an amino group and a nitrile group on the same carbon atom provides a rich platform for further chemical transformations. The nitrile moiety can be hydrolyzed to a carboxylic acid to form N-substituted amino acids, reduced to form 1,2-diamines, or react with Grignard reagents to yield substituted tertiary amines.[2][3] The synthesis of the target molecule, this compound, serves as an exemplary case study of the Strecker synthesis, specifically demonstrating its application with a secondary amine.[4]

The Core Mechanism: A Modified Strecker Synthesis

The formation of this compound from benzaldehyde, dimethylamine, and a cyanide source is a variation of the Strecker amino acid synthesis.[4] The reaction proceeds in a two-part mechanism: the formation of an electrophilic iminium ion, followed by the nucleophilic addition of a cyanide ion.[5][6]

Part I: Formation of the N,N-Dimethylbenzilideniminium Ion

The initial step involves the condensation of benzaldehyde with dimethylamine to form an iminium ion. This is the rate-determining part of the synthesis and is crucial for activating the carbonyl carbon for subsequent nucleophilic attack.

-

Protonation of the Carbonyl: In mildly acidic conditions, the carbonyl oxygen of benzaldehyde is protonated. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic dimethylamine.[6][7]

-

Nucleophilic Attack by Dimethylamine: The nitrogen atom of dimethylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal.[6]

-

Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which departs as water. The resulting species is a resonance-stabilized N,N-dimethylbenzilideniminium ion. This iminium ion is the key electrophilic intermediate in the reaction.[4][6]

The formation of the iminium ion is a critical equilibrium-driven process. The removal of water can help drive the reaction toward the product.[5]

Part II: Nucleophilic Addition of Cyanide

Once the highly electrophilic iminium ion is formed, it is readily attacked by the cyanide nucleophile.

-

Cyanide Attack: The cyanide ion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), is an excellent nucleophile due to the lone pair on the carbon atom.[5] It attacks the electrophilic carbon of the iminium ion.[6]

-

Formation of the α-Aminonitrile: This attack breaks the carbon-nitrogen pi bond and forms a new, stable carbon-carbon bond, yielding the final product, this compound.[2]

The overall mechanism is a robust and high-yielding pathway to the desired N,N-disubstituted α-aminonitrile.

Caption: Figure 1: Mechanism of this compound Synthesis.

Field-Proven Experimental Protocol

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[3] This self-validating system ensures high yield and purity.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

| Benzaldehyde | 106.12 | 6.00 | 636 g |

| Sodium Bisulfite | 104.06 | 6.00 | 624 g |

| Dimethylamine (25% aq. sol.) | 45.08 | 6.13 | 1100 g |

| Sodium Cyanide | 49.01 | 6.00 | 294 g |

| Water | 18.02 | - | 1.5 L |

| Diethyl Ether | 74.12 | - | ~1.5 L |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Equipment: 5-L beaker, mechanical stirrer, ice bath, separatory funnel, distillation apparatus.

Step-by-Step Synthesis Workflow

CAUTION: Sodium cyanide is highly toxic. All operations involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The distillation may release traces of hydrogen cyanide; the vacuum pump exhaust should be vented safely.[3]

-

Formation of the Bisulfite Adduct: In a 5-L beaker, dissolve sodium bisulfite (624 g) in water (1.5 L) with mechanical stirring. Add benzaldehyde (636 g) and continue stirring for 20 minutes. A thick slurry of the benzaldehyde-bisulfite addition product will form.

-

Causality: The bisulfite adduct is formed to facilitate a smooth reaction with the amine. It acts as a stable, water-soluble intermediate that prevents side reactions of benzaldehyde and ensures a controlled release for the subsequent step.[3]

-

-

Amine Addition: Add the 25% aqueous dimethylamine solution (1100 g) to the slurry. Stir until most of the solid adduct dissolves.

-

Cyanide Addition: Immerse the beaker in an ice bath to cool the mixture. Slowly add sodium cyanide (294 g) over 20-25 minutes, maintaining a low temperature.

-

Causality: The reaction is exothermic. Cooling is essential to prevent the undesired hydrolysis of the nitrile and to control the reaction rate.

-

-

Reaction Period: Remove the ice bath and continue stirring the mixture at ambient temperature for 4 hours.

-

Work-up and Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of diethyl ether.

-

Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase twice with 100-mL portions of cold water. Dry the solution over anhydrous magnesium sulfate.

-

Causality: Washing removes water-soluble impurities and unreacted reagents. Drying with magnesium sulfate removes residual water, which is critical for a clean distillation.

-

-

Purification by Distillation: Filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether at atmospheric pressure. Transfer the residual oil to a vacuum distillation system and distill under reduced pressure. The product, this compound, distills at 88–90°C / 1.9–2.1 mm Hg.[3]

-

Expected Yield: 842–844 g (87–88%).[3]

-

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

2-(Dimethylamino)-2-phenylacetonitrile CAS 827-36-1 properties

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetonitrile (CAS 827-36-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. This guide delves into the compound's core properties, established synthesis protocols, mechanistic insights, reactivity, and critical safety considerations, grounding all information in authoritative references.

Compound Profile and Physicochemical Properties

This compound, also known as α-(Dimethylamino)phenylacetonitrile, is a member of the α-aminonitrile family. These bifunctional molecules, containing both an amine and a nitrile group attached to the same carbon, are valuable building blocks in organic synthesis, particularly for preparing pharmaceuticals and agrochemicals.[1] Its structure features a chiral center at the α-carbon, and it is commercially available as a racemic mixture.

The compound's physical state at ambient conditions is a colorless to clear liquid.[2][3] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Identifiers and Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 827-36-1 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₂N₂ | [4][5] |

| Molecular Weight | 160.22 g/mol | [4][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 88–90 °C @ 1.9–2.1 mmHg 78-79 °C @ 1 mmHg | [6] [2] |

| Density | 0.997 g/mL at 25 °C | [2][5] |

| Refractive Index (n_D^25) | 1.5145 | [5] |

| Flash Point | 104 °C (219.2 °F) | [3] |

| SMILES | CN(C)C(C#N)C1=CC=CC=C1 | [4] |

Synthesis: The Strecker Reaction

The most direct and industrially significant method for preparing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[7][8] This one-pot, three-component reaction combines an aldehyde, an amine, and a cyanide source, offering high atom economy.[1] For the synthesis of this compound, the reactants are benzaldehyde, dimethylamine, and a cyanide salt like sodium cyanide.

Reaction Mechanism

The causality of the Strecker reaction is a well-understood, two-stage process. The initial step is the formation of a stable intermediate, which then undergoes nucleophilic attack by the cyanide ion.

-

Iminium Ion Formation: Benzaldehyde reacts with dimethylamine. The carbonyl oxygen is first protonated (by water or a weak acid), making the carbonyl carbon more electrophilic for the amine's nucleophilic attack. Subsequent dehydration yields a highly reactive electrophilic iminium ion.

-

Cyanide Addition: The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product.

The overall transformation is depicted below.

Caption: Strecker synthesis pathway for this compound.

Field-Proven Experimental Protocol

The following protocol is adapted from a robust and high-yield procedure published in Organic Syntheses, a trusted collection of detailed and peer-checked experimental methods.[6] This procedure is notable for its use of sodium bisulfite to form a tractable aldehyde adduct, which facilitates a controlled reaction in an aqueous medium.

Materials:

-

Sodium bisulfite (NaHSO₃)

-

Benzaldehyde

-

25% Aqueous dimethylamine solution

-

Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Bisulfite Adduct Formation (Control Step): In a large beaker equipped with a mechanical stirrer, dissolve 624 g (6.00 moles) of sodium bisulfite in 1.5 L of water. Add 636 g (6.00 moles) of benzaldehyde and stir vigorously for 20 minutes. The formation of a thick slurry of the benzaldehyde-bisulfite addition product will be observed. Expertise Insight: This initial step is critical for managing the exothermic reaction and preventing self-condensation of the aldehyde. The adduct acts as a slow-release source of benzaldehyde.

-

Amine Addition: To the slurry, add 1100 g of a 25% aqueous dimethylamine solution (containing ~6.13 moles of amine). Continue stirring. Most of the bisulfite adduct will dissolve as the more stable iminium ion begins to form.

-

Cyanation (Critical Step): Immerse the reaction vessel in an ice bath to cool the mixture. Working in a well-ventilated fume hood with appropriate personal protective equipment (PPE) , slowly add 294 g (6.00 moles) of sodium cyanide over 20-25 minutes. Trustworthiness: Slow addition and cooling are essential to control the exothermicity of the cyanide addition and to minimize side reactions. The odor of HCN may be present; extreme care is required.[6]

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. The organic product layer will separate. Remove the organic layer and extract the aqueous layer with three 500-mL portions of diethyl ether to recover all dissolved product.

-

Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined solution with two 100-mL portions of cold water to remove residual salts. Dry the organic solution over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent. Remove the diethyl ether by distillation at atmospheric pressure. The crude residue is then purified by vacuum distillation. The final product, this compound, distills at 88–90 °C / 1.9–2.1 mmHg, yielding 842–844 g (87–88%).[6]

Analytical and Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The expected spectral features are a direct consequence of its functional groups: a phenyl ring, a tertiary amine, and a nitrile.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Signal / Absorption |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ ≈ 7.3-7.5 ppm (multiplet, 5H) |

| Methine Proton (α-CH) | δ ≈ 4.5-5.0 ppm (singlet, 1H) | |

| N-Methyl Protons (N(CH₃)₂) | δ ≈ 2.2-2.4 ppm (singlet, 6H) | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ ≈ 118-122 ppm |

| Aromatic Carbons (C₆H₅) | δ ≈ 127-135 ppm (multiple signals) | |

| Methine Carbon (α-C) | δ ≈ 60-65 ppm | |

| N-Methyl Carbons (N(CH₃)₂) | δ ≈ 40-45 ppm | |

| IR Spectroscopy | Nitrile Stretch (ν_C≡N) | 2220-2240 cm⁻¹ (sharp, medium intensity) |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | |

| Aromatic C=C Bending | 1600, 1495, 1450 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 160.10 |

Note: Predicted NMR chemical shifts (δ) are in ppm relative to TMS. The actual values may vary depending on the solvent and instrument used.

Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical transformation, making it a versatile node in complex synthesis pathways.

-

Hydrolysis to Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, N,N-dimethyl-phenylglycine. This is a foundational reaction in amino acid synthesis.[7][9]

-

Grignard Reactions: The entire nitrile group can be displaced by the nucleophilic attack of a Grignard reagent (R-MgX), providing a route to synthesize complex tertiary amines of the form Ph-CH(R)-N(CH₃)₂.[6]

-

Alkylation: The α-hydrogen is acidic and can be deprotonated by a strong base, forming a carbanion. This intermediate can then be alkylated with various electrophiles (e.g., alkyl halides), allowing for the construction of α,α-disubstituted aminonitriles.[6]

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its toxicity profile is characteristic of organic nitriles.

Hazard Identification

The compound is classified as an irritant and is toxic.[3][4]

Table 3: GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation[4][5] H319: Causes serious eye irritation[4][5] H335: May cause respiratory irritation[4] |

Note: Some suppliers classify this material as toxic for transport (UN3276, Class 6.1), underscoring the need for caution.[3]

Safe Handling and Storage Protocol

A self-validating system for handling this compound involves engineering controls, appropriate PPE, and strict procedural discipline.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[10]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

-

-

Handling Procedures: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

References

- NROChemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (2023). Strecker amino acid synthesis.

- MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13227, this compound.

- USA Chemical Suppliers. (n.d.). a-(dimethylamino)phenylacetonitrile suppliers USA.

- Kasturi Aromatics. (n.d.). Safety Data Sheet: Benzyl cyanide.

- Oakwood Chemical. (n.d.). This compound.

- FDA Global Substance Registration System. (n.d.). This compound.

- Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.199 (1988); Vol. 57, p.26 (1977).

- FDA Global Substance Registration System (Chinese). (n.d.). This compound.

- Opatz, T., et al. (2016). Supporting Information: One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source.

- Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Coll. Vol. 5, p.437 (1973); Vol. 48, p.75 (1968).

- Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.

- ResearchGate. (2021). Synthetic strategies to 2‐phenylacetonitrile.

- FDA Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- Google Patents. (1957). US2783265A - Preparation of phenylacetonitriles.

- Wikipedia. (2023). Benzyl cyanide.

- ResearchGate. (2020). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I).

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.915 (1988); Vol. 53, p.98 (1973).

- mVOC 4.0. (n.d.). 2-Phenylacetonitrile.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. a-(dimethylamino)phenylacetonitrile suppliers USA [americanchemicalsuppliers.com]

- 3. fishersci.com [fishersci.com]

- 4. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. kasturiaromatics.com [kasturiaromatics.com]

A Technical Guide to the Strecker Synthesis of α-Aminonitriles: Mechanism, Protocol, and Modern Applications

Abstract

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and versatile multicomponent reactions in organic chemistry.[1][2][3] It provides a direct and efficient pathway to α-aminonitriles, which are critical precursors for the synthesis of both natural and non-natural α-amino acids.[2][4][5] This technical guide offers an in-depth exploration of the Strecker synthesis, targeting researchers, scientists, and professionals in drug development. We will dissect the core mechanism, provide a detailed experimental protocol, discuss the scope and limitations, and survey modern advancements, particularly in the realm of asymmetric synthesis, that have cemented the reaction's place in contemporary medicinal chemistry.

The Core Mechanism: A Two-Stage Process

The Strecker synthesis is a one-pot, three-component reaction that condenses an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile.[6][7][8] The overall process can be understood in two primary stages: the formation of an imine or iminium ion intermediate, followed by the nucleophilic addition of cyanide.[1][4][9]

Stage 1: Imine Formation

The reaction is initiated by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine. In the classical setup, ammonia (often from an ammonium salt like NH₄Cl) serves as the amine source.[1][9] The process is typically facilitated by mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][9][10]

The amine nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule, driving the equilibrium toward the formation of an imine (or its protonated form, the iminium ion).[1][9] The iminium ion is a key electrophilic intermediate in the reaction.

Stage 2: Cyanide Addition

Once the iminium ion is formed, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic imine carbon.[1][4][5] This step forges the crucial new carbon-carbon bond and results in the final product: the α-aminonitrile.[9] The α-aminonitrile is a stable compound that can be isolated or, as is common in the synthesis of amino acids, carried forward for hydrolysis.

The following diagram illustrates the mechanistic pathway for the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide.

Caption: Diagram of the core mechanism of the Strecker Synthesis.

While this guide focuses on the synthesis of α-aminonitriles, it is crucial to note that their primary value often lies in their role as precursors to α-amino acids. This conversion is readily achieved through the hydrolysis of the nitrile functional group, typically under strong acidic or basic conditions.[2][4][6]

Experimental Design and Protocol

A successful Strecker synthesis hinges on the careful selection of reactants and reaction conditions. The versatility of the reaction allows for a wide range of substrates, enabling the synthesis of a diverse library of aminonitriles.

Reactant Selection and Substrate Scope

-

Carbonyl Component : Both aldehydes and ketones can be used. Aldehydes yield α-monosubstituted α-aminonitriles, while ketones produce α,α-disubstituted variants, providing access to sterically hindered amino acid precursors.[1][11]

-

Amine Component : The choice of amine dictates the substitution on the resulting amino group.

-

Cyanide Source : Safety is the paramount consideration when selecting a cyanide source.

-

Hydrogen Cyanide (HCN) : Used in Strecker's original work, its extreme toxicity makes it less common in modern laboratory settings.[1][6]

-

Alkali Metal Cyanides (NaCN, KCN) : These are safer, solid alternatives. They are often used in combination with an ammonium salt (e.g., NH₄Cl), which acts as a mild acid to generate HCN in situ while also providing the ammonia source.[6][12]

-

Trimethylsilyl Cyanide (TMSCN) : A widely used reagent in modern organic synthesis that is less hazardous than HCN and often provides excellent yields under mild conditions.[12][13][14]

-

General Experimental Protocol: Synthesis of Racemic 2-Amino-2-phenylacetonitrile

This protocol describes a standard, two-step procedure for a classical Strecker reaction. It is a self-validating system where the successful formation of the product can be confirmed through standard analytical techniques (TLC, NMR, MS).

Materials and Reagents:

-

Benzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Ammonia solution (28-30%)

-

Methanol

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (1.1 equivalents) in deionized water. Add aqueous ammonia solution to this mixture.

-

Aldehyde Addition: Cool the flask in an ice bath to 0-5 °C. Add benzaldehyde (1.0 equivalent) dissolved in methanol to the stirred ammonia/ammonium chloride solution.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold deionized water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates lethal HCN gas.

-

Slowly add the sodium cyanide solution to the reaction mixture via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: A typical experimental workflow for a classical Strecker synthesis.

Modern Advancements: The Advent of Asymmetric Synthesis

A significant limitation of the classical Strecker synthesis is its production of a racemic mixture of α-aminonitriles.[1][15] For applications in drug development, where single enantiomers are often required, this is a major drawback. Consequently, the development of asymmetric Strecker reactions has been a major focus of research over the past several decades.[13][16]

Two primary strategies have emerged:

-

Chiral Auxiliaries : This approach involves using a chiral amine, such as (S)-α-phenylethylamine, in place of ammonia.[13] The chiral auxiliary directs the cyanide attack to one face of the imine intermediate, leading to the formation of diastereomeric aminonitriles in unequal amounts. Subsequent removal of the auxiliary yields an enantiomerically enriched amino acid. This method was first pioneered by Harada in 1963.[1][13]

-

Chiral Catalysis : A more modern and atom-economical approach is the use of a substoichiometric amount of a chiral catalyst to control the enantioselectivity of the cyanide addition to an achiral imine.[13][16][17] This field has seen explosive growth, with a variety of highly effective catalysts developed, including those based on titanium, zirconium, and chiral thioureas or other organocatalysts.[13][16][18] These methods can provide high enantiomeric excess (ee) for a broad range of substrates.[18]

| Synthesis Type | Key Reagents | Catalyst/Auxiliary | Product Characteristics | Key Advantage |

| Classical Strecker | Aldehyde/Ketone, NH₄Cl, NaCN | None (or mild acid) | Racemic α-aminonitrile | Simplicity, robustness, low cost |

| Chiral Auxiliary | Aldehyde/Ketone, Chiral Amine, CN⁻ Source | Stoichiometric chiral amine | Diastereomeric mixture, leads to enantiomerically enriched product | Established, reliable for certain substrates |

| Catalytic Asymmetric | Imine, TMSCN or HCN | Substoichiometric chiral catalyst (e.g., metal complex, organocatalyst) | Enantiomerically enriched α-aminonitrile | High atom economy, high enantioselectivity |

Applications in Drug Discovery and Development

The Strecker synthesis is a powerful tool for medicinal chemists, primarily because it provides access to a vast array of non-proteinogenic or "unnatural" amino acids.[2][4][16] These unnatural amino acids are invaluable building blocks for designing novel peptides, peptidomimetics, and other pharmacologically active molecules with improved properties such as enhanced stability, potency, or bioavailability.

Furthermore, the α-aminonitrile products are not merely intermediates. The α-aminonitrile moiety itself is found in various bioactive molecules and can act as a warhead for mechanism-based inhibitors, particularly for cysteine and serine proteases, which are important drug targets.[7][19] The antihypertensive drug methyldopa is an example of a pharmaceutical produced industrially via a Strecker-type reaction.[19]

Conclusion

From its 19th-century origins to its modern catalytic variants, the Strecker synthesis of α-aminonitriles has demonstrated remarkable longevity and adaptability. Its operational simplicity, broad substrate scope, and high atom economy make it an enduring and indispensable reaction in the synthetic chemist's toolkit.[2][14] The evolution into highly selective asymmetric methods has further solidified its importance, enabling the efficient and scalable production of chiral α-amino acid derivatives essential for the advancement of pharmaceutical research and drug development.

References

- Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids. [Link]

- Wikipedia. Strecker amino acid synthesis. [Link]

- Organic Chemistry Portal. Strecker Synthesis. [Link]

- ACS Publications. (2011). Asymmetric Strecker Reactions. Chemical Reviews. [Link]

- NROChemistry. Strecker Synthesis. [Link]

- ACS Publications. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]

- ResearchGate. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]

- PubMed. (2009-10-15).

- Organic Reactions. The Catalytic Asymmetric Strecker Reaction. [Link]

- MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

- ResearchGate. (2011). The Catalytic Asymmetric Strecker Reaction. [Link]

- Master Organic Chemistry. Strecker Synthesis. [Link]

- MedSchoolCoach.

- NIH National Center for Biotechnology Information. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

- CABI Digital Library. (2019).

- ResearchGate. (2011). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]

- Grokipedia. Strecker amino acid synthesis. [Link]

- NIH National Center for Biotechnology Information. (2021).

- News-Medical.Net. (2018-10-30). Overview of Strecker Amino Acid Synthesis. [Link]

- MDPI. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. news-medical.net [news-medical.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. organicreactions.org [organicreactions.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(Dimethylamino)-2-phenylacetonitrile: A Technical Guide to Acyl Anion Equivalents in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-(Dimethylamino)-2-phenylacetonitrile, a versatile reagent in modern organic synthesis. Primarily, this document will focus on its role as a stable and effective masked acyl anion equivalent, a cornerstone of umpolung (polarity inversion) chemistry. Through detailed mechanistic discussions, comprehensive experimental protocols, and illustrative examples, this guide will equip researchers, chemists, and drug development professionals with the knowledge to effectively employ this reagent in the construction of complex molecular architectures, particularly in the synthesis of ketones and α-hydroxy ketones.

Introduction: The Concept of Umpolung and the Utility of α-Aminonitriles

In the landscape of organic synthesis, the carbonyl group is a quintessential electrophile, with the carbon atom bearing a partial positive charge. This inherent reactivity dictates a predictable pattern of bond formation with nucleophiles. The concept of umpolung, or polarity inversion, provides a powerful strategic departure from this conventional reactivity, enabling the carbonyl carbon to function as a nucleophilic acyl anion synthon.[1] This reversal of polarity opens synthetic pathways to molecules that are otherwise challenging to access.

α-Aminonitriles, such as this compound, have emerged as highly effective reagents for achieving this synthetic transformation.[2] The presence of the nitrogen atom and the nitrile group allows for the deprotonation of the α-carbon, creating a stabilized carbanion that serves as a potent nucleophile. This guide will delve into the practical applications of this compound as a robust acyl anion equivalent.

Synthesis of this compound

The preparation of this compound is a well-established and scalable procedure, typically achieved through a Strecker-type synthesis. A reliable method involves the reaction of benzaldehyde, dimethylamine, and a cyanide source.[3]

Experimental Protocol: Synthesis of this compound[3]

-

Materials: Benzaldehyde, 25% aqueous dimethylamine solution, sodium bisulfite, sodium cyanide, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve sodium bisulfite in water.

-

Add benzaldehyde to the solution and stir for approximately 20 minutes to form the bisulfite addition product.

-

Slowly add the aqueous dimethylamine solution to the slurry.

-

Cool the reaction mixture in an ice bath and add sodium cyanide portion-wise, ensuring the temperature remains controlled.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for several hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Caution: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Ketone Synthesis via Alkylation and Hydrolysis

A primary application of this compound is the synthesis of ketones. This process involves a two-step sequence: alkylation of the lithiated α-aminonitrile followed by hydrolysis of the resulting intermediate.

Mechanism: Deprotonation, Alkylation, and Hydrolysis

The α-proton of this compound can be readily abstracted by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, most commonly alkyl halides, in an SN2 reaction. The resulting N,N-dimethyl-α-alkyl-α-phenylacetonitrile intermediate is then subjected to hydrolysis, typically under acidic or neutral conditions, to unmask the carbonyl group and afford the desired ketone.

Caption: Workflow for Ketone Synthesis.

Experimental Protocol: General Procedure for Ketone Synthesis

-

Materials: this compound, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA) solution, alkyl halide, dilute hydrochloric acid, diethyl ether.

-

Step 1: Alkylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture and stir for 30-60 minutes to ensure complete deprotonation.

-

Add the alkyl halide dropwise to the cooled solution.

-

Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-alkylated aminonitrile.

-

-

Step 2: Hydrolysis

-

Dissolve the crude N-alkylated aminonitrile in a suitable solvent mixture (e.g., THF/water or ethanol/water).

-

Add a dilute acid (e.g., hydrochloric acid) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Purify the resulting ketone by column chromatography or distillation.

-

Data Presentation: Scope of the Alkylation Reaction

The alkylation of this compound is compatible with a range of primary and some secondary alkyl halides.

| Entry | Alkyl Halide (R-X) | Product (Ph-CO-R) | Yield (%) |

| 1 | CH₃I | Acetophenone | ~85% |

| 2 | CH₃(CH₂)₃Br | 1-Phenyl-1-pentanone | ~80% |

| 3 | PhCH₂Br | 1,2-Diphenylethan-1-one | ~90% |

| 4 | (CH₃)₂CHBr | 2-Methyl-1-phenyl-1-propanone | ~65% |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Synthesis of α-Hydroxy Ketones

The lithiated intermediate of this compound can also react with aldehydes and ketones to produce α-hydroxy ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[4]

Mechanism: Addition to Carbonyls

The lithiated aminonitrile adds to the electrophilic carbon of an aldehyde or ketone, forming a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide and facilitates the hydrolysis of the aminonitrile moiety to reveal the α-hydroxy ketone.

Caption: Synthesis of α-Hydroxy Ketones.

Experimental Protocol: General Procedure for α-Hydroxy Ketone Synthesis

-

Materials: this compound, anhydrous THF, LDA solution, aldehyde or ketone, dilute hydrochloric acid, diethyl ether.

-

Procedure:

-

Follow the procedure for the generation of the lithiated aminonitrile as described in section 3.2.

-

To the cold (-78 °C) solution of the lithiated intermediate, add a solution of the aldehyde or ketone in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for a designated period, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup and extraction as described for the ketone synthesis.

-

Purify the resulting α-hydroxy ketone by column chromatography.

-

Data Presentation: Examples of α-Hydroxy Ketone Synthesis

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Benzoin | ~75% |

| 2 | Cyclohexanone | 1-(Hydroxycyclohexyl)(phenyl)methanone | ~70% |

| 3 | Acetone | 2-Hydroxy-2-methyl-1-phenyl-1-propanone | ~60% |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its ability to function as a masked acyl anion equivalent through the principle of umpolung provides a reliable and efficient strategy for the construction of ketones and α-hydroxy ketones. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the strategic application of this reagent in the synthesis of valuable and complex molecules. The continued exploration of the reactivity of α-aminonitriles promises to further expand the horizons of modern synthetic chemistry.

References

- G. Cainelli, G. Cardillo, in From Benzaldehyde to α-Hydroxy Ketones: A Journey Through Umpolung Reactivity, Springer, 1990.

- PubChem Compound Summary for CID 13227, this compound.

- D. Seebach, Angew. Chem. Int. Ed. Engl., 1979, 18, 239-258.

- H. Stetter, Angew. Chem. Int. Ed. Engl., 1976, 15, 639-647.

- Organic Syntheses, Coll. Vol. 6, p.5 (1988); Vol. 55, p.1 (1976). [Link]3]

- T. Ooi, K. Maruoka, in Modern α-Amino Acid Synthesis, Wiley-VCH, 2007.

- S. F. Martin, J. Org. Chem., 2002, 67, 5847-5863.

- Albright, J. D. Tetrahedron1983, 39, 3207-3233.

- H. M. Taylor and C. R. Hauser, J. Am. Chem. Soc., 1960, 82, 1960-1964.

- L. A. Paquette, in Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, Ltd, 2001.

- G. A. Olah, S. C. Narang, Tetrahedron, 1982, 38, 2225-2277.

- S. Hünig, G. Wehner, Synthesis, 1975, 180-182.

- E. J. Corey, D. Seebach, Angew. Chem. Int. Ed. Engl., 1965, 4, 1075-1077.

- A. I. Meyers, Acc. Chem. Res., 1978, 11, 375-381.

- Organic Syntheses Procedure, α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]3]

Sources

Structural Elucidation of N,N-Dimethyl-2-phenylglycinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-phenylglycinonitrile is an α-aminonitrile, a class of compounds recognized for their utility as versatile synthetic intermediates in medicinal and materials chemistry. The precise determination of its molecular structure is paramount for its application in targeted synthesis and for understanding its chemical behavior. This in-depth technical guide provides a comprehensive framework for the structural elucidation of N,N-Dimethyl-2-phenylglycinonitrile, integrating foundational chemical principles with advanced spectroscopic methodologies. This guide is designed to be a practical resource, detailing not just the 'what' but the 'why' behind each analytical step, ensuring a self-validating and robust characterization process.

Introduction and Synthetic Context

The structural integrity of a chemical entity is the bedrock of its function. For N,N-Dimethyl-2-phenylglycinonitrile, a molecule featuring a tertiary amine, a nitrile, and a phenyl group all connected to a stereocenter, a multi-faceted analytical approach is essential.

A likely synthetic route to N,N-Dimethyl-2-phenylglycinonitrile is the Strecker synthesis , a one-pot, three-component reaction.[1][2] This context is crucial as it informs the potential impurity profile, which may include unreacted starting materials (benzaldehyde, dimethylamine, and a cyanide source) or side-products.

DOT Script for Molecular Structure

Caption: Molecular structure of N,N-Dimethyl-2-phenylglycinonitrile.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) provides the molecular weight and fragmentation pattern, offering the initial and most critical piece of the structural puzzle.

Expected Mass Spectrum

For N,N-Dimethyl-2-phenylglycinonitrile (C₁₀H₁₂N₂), the expected exact mass of the molecular ion [M]⁺˙ is 160.1000 Da. A key feature of compounds with an odd number of nitrogen atoms is that their molecular ion will have an odd nominal mass, which is not the case here (two nitrogen atoms). Therefore, an even molecular weight is expected.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. The most likely fragmentation pathway is the α-cleavage adjacent to the tertiary amine, which is a highly favorable process.

Predicted Fragmentation Pathway

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for N,N-Dimethyl-2-phenylglycinonitrile.

| m/z (Predicted) | Proposed Fragment | Notes |

| 160 | [C₁₀H₁₂N₂]⁺˙ | Molecular Ion |

| 130 | [C₉H₁₀N]⁺ | Loss of a CH₂N radical via α-cleavage. This is a highly probable and often abundant fragment. |

| 118 | [C₈H₁₀N]⁺ | Loss of a cyanide radical. |

| 116 | [C₈H₈N]⁺ | Loss of the dimethylamino radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds containing a benzyl group. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-300.

-

Data Interpretation: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

Expected IR Absorption Bands

The structure of N,N-Dimethyl-2-phenylglycinonitrile suggests several key absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | 2240 - 2260 | Stretching (a key diagnostic peak, often of medium intensity) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2980 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching (multiple bands) |

| C-N (Amine) | 1000 - 1250 | Stretching |

Note: The absence of a broad absorption in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine (no N-H bonds).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2, H-6 (ortho) | 7.4 - 7.6 | Multiplet | 2H | Aromatic |

| H-3, H-4, H-5 (meta, para) | 7.2 - 7.4 | Multiplet | 3H | Aromatic |

| H-α | ~4.5 | Singlet | 1H | Methine (CH) |

| N(CH₃)₂ | ~2.3 | Singlet | 6H | N,N-dimethyl |

The chemical shifts are predictions and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 (ipso) | ~135 | Aromatic |

| C-2, C-6 (ortho) | ~129 | Aromatic |

| C-3, C-5 (meta) | ~128 | Aromatic |

| C-4 (para) | ~127 | Aromatic |

| C≡N | ~118 | Nitrile |

| C-α | ~60 | Methine (CH) |

| N(CH₃)₂ | ~40 | N,N-dimethyl |

These are predicted values and serve as a guide for spectral interpretation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.

-

-

Data Processing and Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and integrate the ¹H NMR signals. Assign all peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

DOT Script for Overall Analytical Workflow

Caption: A logical workflow for the synthesis and structural elucidation of N,N-Dimethyl-2-phenylglycinonitrile.

Safety and Handling

Given its structure as an α-aminonitrile, N,N-Dimethyl-2-phenylglycinonitrile should be handled with care. α-Aminonitriles can be toxic and may release hydrogen cyanide upon hydrolysis.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The structural elucidation of N,N-Dimethyl-2-phenylglycinonitrile is a systematic process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of information that, when integrated, allows for the unambiguous confirmation of the molecular structure. This guide provides the theoretical framework, predicted data, and experimental protocols necessary to confidently characterize this important synthetic intermediate. The principles and workflows described herein are broadly applicable to the structural elucidation of other novel organic molecules.

References

- NROChemistry. (n.d.). Strecker Synthesis.

Sources

A Technical Guide to 2-(Dimethylamino)-2-phenylacetonitrile: Synthesis, Reactivity, and Application as a Key Pharmaceutical Precursor

Abstract

2-(Dimethylamino)-2-phenylacetonitrile is a versatile α-aminonitrile that serves as a pivotal intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a nitrile group and a tertiary amine on the same benzylic carbon, imparts a rich and exploitable reactivity profile. This guide provides an in-depth exploration of this precursor, beginning with its efficient synthesis via the Strecker reaction. We will dissect its core reactivity, focusing on the transformation of the nitrile moiety using Grignard reagents—a critical step in the construction of complex molecular scaffolds. The primary application of this precursor in the stereospecific synthesis of the analgesic compound Dextropropoxyphene will be detailed, including step-by-step protocols and mechanistic insights. Furthermore, this document will clarify a common point of confusion by distinguishing its synthetic utility from the pathway leading to Methadone, which originates from a different nitrile precursor. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical application and chemical principles governing this important building block.

Core Concepts: Identity and Synthetic Potential

Chemical Identity and Physicochemical Properties

This compound, also known as α-(Dimethylamino)phenylacetonitrile, is the foundational substrate discussed herein.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 827-36-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2] |

| Molecular Weight | 160.22 g/mol | [1][2] |

| Appearance | Oily liquid | [3] (by analogy with Phenylacetonitrile) |

| Boiling Point | 88–90 °C at 1.9–2.1 mmHg | [4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

The Foundation of Utility: Core Reactivity

The synthetic value of this compound stems from two primary reactive sites: the nitrile group and the α-hydrogen. The nitrile group is an electrophilic site that can be attacked by strong nucleophiles, while the adjacent tertiary amine influences the molecule's overall properties. The most significant transformation involves the reaction with organometallic reagents, particularly Grignard reagents (R-MgX). This reaction converts the nitrile into a ketone after hydrolysis of an intermediate ketimine, effectively serving as a powerful tool for carbon-carbon bond formation.[4][5]

Caption: General Grignard reaction pathway for this compound.

Synthesis of the Precursor: A Validated Protocol

The most reliable and high-yield synthesis of this compound is a modification of the Strecker synthesis, a classic method for producing α-aminonitriles. The procedure detailed in Organic Syntheses provides a robust and scalable method.[4]

Mechanistic Rationale

The synthesis proceeds via three key steps:

-

Bisulfite Adduct Formation: Benzaldehyde reacts with sodium bisulfite to form a solid adduct. This serves to protect the aldehyde and facilitate a controlled reaction in the aqueous medium.

-

Iminium Ion Formation: The addition of dimethylamine displaces the bisulfite, forming a water-soluble iminium ion intermediate.

-

Nucleophilic Attack: Sodium cyanide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure by Taylor and Hauser.[4]

Materials:

-

Sodium bisulfite (NaHSO₃)

-

Benzaldehyde

-

25% Aqueous dimethylamine solution

-

Sodium cyanide (NaCN) - Caution! Highly Toxic

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 5-L beaker with mechanical stirring, dissolve 624 g (6.00 moles) of sodium bisulfite in 1.5 L of water.

-

Add 636 g (6.00 moles) of benzaldehyde and stir for 20 minutes to form a slurry of the benzaldehyde-bisulfite adduct.

-

Add 1100 g of a 25% aqueous dimethylamine solution (containing ~6.13 moles of amine). Stir until most of the adduct dissolves.

-

Immerse the beaker in an ice bath to cool the mixture.

-

With extreme caution in a well-ventilated fume hood, slowly add 294 g (6.00 moles) of sodium cyanide over 20-25 minutes.

-

Remove the ice bath and continue stirring for 4 hours at ambient temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with three 500-mL portions of diethyl ether.

-

Combine the organic layer and ethereal extracts. Wash with two 100-mL portions of cold water.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the ether by rotary evaporation.

-

Transfer the residual oil to a vacuum distillation apparatus. Ensure the vacuum pump exhaust is vented into a fume hood, as traces of hydrogen cyanide may be present. [4]

-

Collect the product distilling at 88–90°C under a pressure of 1.9–2.1 mm. The expected yield is 87–88%.[4]

Caption: Simplified retrosynthetic analysis for Dextropropoxyphene.

The Critical Grignard Reaction Protocol

The conversion of the nitrile to the carbinol precursor is the cornerstone of the synthesis. While specific stereoselective methods are complex, the fundamental transformation involves reacting the nitrile with benzylmagnesium chloride. [6][7] Rationale for Reagent Choice:

-

Grignard Reagent (Benzylmagnesium Chloride): This specific Grignard reagent is chosen to introduce the second phenyl group and the adjacent carbon required for the final drug structure. The reaction first forms a ketimine, which upon acidic workup hydrolyzes to a ketone.

-

Reduction: The intermediate ketone is then reduced (e.g., using a hydride reducing agent) to the crucial tertiary alcohol (carbinol). The stereochemistry of this reduction is critical for obtaining the desired α-diastereoisomer.

Generalized Protocol:

-

Prepare the Grignard reagent, benzylmagnesium chloride, from benzyl chloride and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

-

In a separate flask, dissolve this compound in the anhydrous ether.

-

Cool the nitrile solution in an ice bath and slowly add the prepared Grignard reagent via an addition funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an acidic workup to hydrolyze the intermediate imine to the corresponding ketone.

-

Extract the product into an organic solvent, dry, and purify the intermediate ketone.

-

Dissolve the purified ketone in a suitable solvent (e.g., methanol or ethanol) and treat with a reducing agent (e.g., NaBH₄) to yield the carbinol. The specific conditions here will influence the diastereoselectivity.

-

Purify the resulting carbinol (d-oxyphene) via crystallization or chromatography.

Final Step: Acylation to Dextropropoxyphene

The final step is a standard esterification.

Protocol:

-

The purified carbinol precursor (d-oxyphene) is dissolved in a suitable solvent like dichloromethane or pyridine. [8]2. Propionic anhydride or propionyl chloride is added, often in the presence of a base like triethylamine to scavenge the acid byproduct. [6][8]3. The reaction is stirred until completion.

-

The final product, Dextropropoxyphene, is isolated and purified, often by crystallization of its hydrochloride salt. [8]

Point of Clarification: Distinction from Methadone Synthesis

A frequent misconception arises from the structural similarities between opioid analgesics. It is critical to understand that This compound is NOT the precursor to Methadone.

Methadone synthesis starts with diphenylacetonitrile . [9][10][11]The key step is the alkylation of the diphenylacetonitrile anion with 1-dimethylamino-2-chloropropane. [9][11][12]This reaction forms the "methadone nitrile" intermediate (4-cyano-2-dimethylamino-4,4-diphenylbutane), which is then reacted with ethyl magnesium bromide to yield methadone after hydrolysis. [9][13]

Caption: Simplified synthetic pathway for Methadone, highlighting the different nitrile precursor.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates. Its straightforward and high-yield preparation, combined with the predictable and powerful reactivity of its nitrile group toward Grignard reagents, makes it an invaluable precursor in pharmaceutical manufacturing. The synthesis of Dextropropoxyphene serves as a prime example of its utility, where it enables the efficient construction of a complex carbon skeleton. By understanding the specific reactivity and synthetic pathways associated with this compound, and by distinguishing it from precursors for other structurally related drugs like Methadone, researchers and development professionals can fully leverage its potential in the creation of novel chemical entities.

References

- Propoxyphene. (n.d.). In Merck Index Online. Royal Society of Chemistry.

- Methadone intermediate. (n.d.). In Wikipedia.

- Taylor, H. M., & Hauser, C. R. (1963). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 43, 25. doi:10.15227/orgsyn.043.0025.

- Rhodium. (n.d.). Synthesis of Methadone. Erowid.

- Dextropropoxyphene hydrochloride. (n.d.). All About Drugs.

- Di Martino, R. M., et al. (2021). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. ACS Chemical Neuroscience, 12(15), 2856–2868.

- This compound. (n.d.). PubChem. National Center for Biotechnology Information.

- Synthesis of Methadone. (n.d.). Scribd.

- Wu, R. S., et al. (1997). Synthesis of new d-propoxyphene derivatives and the development of a microparticle-based immunoassay for the detection of propoxyphene and norpropoxyphene. Bioconjugate Chemistry, 8(3), 385–390.

- Pohland, A. (1990). Method of preparing d-propoxyphene. Google Patents. (Patent No. WO1990014331A1).

- Hinkley, D. F. (1987). Synthesis and purification of d-propoxyphene hydrochloride. Google Patents. (Patent No. US4661625A).

- Baizer, M. M. (1953). Methadone chemistry: A review. Bulletin on Narcotics, 1, 32-43.

- This compound HYDROCHLORIDE. (n.d.). Global Substance Registration System (GSRS).

- Krause, D. (1958). [Pharmacology of 2-isopropyl-2-(2-dimethylaminopropyl)-2-phenylacetonitrile Citrate]. Arzneimittelforschung, 8(8), 553-554.

- This compound. (n.d.). Global Substance Registration System (GSRS).

- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (2019). Organic Syntheses, 96, 511-530.

- What reagents are needed to convert phenylacetonitrile (C6H5CH2CN) to each compound? (n.d.). Study.com.

- Röckl, J. L., et al. (2021). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate.

- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

- Benzyl cyanide. (n.d.). In Wikipedia.

- 2-Phenylacetonitrile. (n.d.). mVOC 4.0.

- Phenylacetonitrile. (n.d.). CAS Common Chemistry. American Chemical Society.

Sources

- 1. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 827-36-1|this compound|BLD Pharm [bldpharm.com]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. homework.study.com [homework.study.com]

- 6. Dextropropoxyphene hydrochloride – All About Drugs [allfordrugs.com]

- 7. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

- 8. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]

- 9. Synthesis of Methadone [designer-drug.com]

- 10. scribd.com [scribd.com]

- 11. UNODC - Bulletin on Narcotics - 1953 Issue 1 - 005 [unodc.org]

- 12. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methadone intermediate - Wikipedia [en.wikipedia.org]

Basic reactivity of alpha-(Dimethylamino)benzeneacetonitrile

An In-depth Technical Guide to the Basic Reactivity of α-(Dimethylamino)benzeneacetonitrile

Abstract

α-(Dimethylamino)benzeneacetonitrile, commonly referred to as DMABA, is a versatile synthetic intermediate characterized by a unique combination of a tertiary amine, a nitrile, and an activated benzylic proton. This guide provides an in-depth exploration of the core reactivity of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the molecule's structural features to understand its electronic properties and then delve into the principal reaction pathways it undergoes, including reactions at the α-carbon, transformations of the nitrile group, and the role of the dimethylamino moiety. Methodologies are presented with a focus on the causal relationships behind experimental design, ensuring a blend of theoretical understanding and practical application.

Introduction and Structural Rationale

α-(Dimethylamino)benzeneacetonitrile (CAS No. 827-36-1) is an organic compound that serves as a valuable building block in the synthesis of various fine chemicals and pharmaceutical agents.[1] Its synthetic utility stems from the strategic placement of three distinct functional groups on a single benzylic carbon:

-

The Dimethylamino Group (-N(CH₃)₂): A tertiary amine that imparts basicity and nucleophilicity.[1]

-

The Nitrile Group (-C≡N): An electron-withdrawing group that can be transformed into a variety of other functionalities such as amines, carboxylic acids, and ketones.[2][3]

-

The α-Hydrogen (-CH): A proton positioned at the benzylic carbon, activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group, rendering it acidic and susceptible to deprotonation.[2]

The interplay of these groups dictates the molecule's reactivity, allowing for selective chemical modifications. This guide will explore these reactions, providing both mechanistic insights and validated protocols.

Physicochemical Properties

A summary of the key properties of α-(Dimethylamino)benzeneacetonitrile is provided below.

| Property | Value | Reference |

| CAS Number | 827-36-1 | [1][4] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][4][5] |

| Molecular Weight | 160.22 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 88–90 °C @ 1.9–2.1 mmHg (2.5-2.8 mbar) | [2] |

| SMILES | CN(C)C(C#N)C1=CC=CC=C1 | [5] |

Synthesis via Strecker-Type Condensation

The most common and efficient synthesis of α-(Dimethylamino)benzeneacetonitrile is a one-pot, three-component reaction involving benzaldehyde, dimethylamine, and a cyanide source. This process is a variation of the classical Strecker amino acid synthesis.

Causality in Experimental Design

The procedure detailed in Organic Syntheses provides a robust and scalable method.[2] The key steps are rationalized as follows:

-

Bisulfite Adduct Formation: Benzaldehyde is first treated with sodium bisulfite. This forms a stable, solid adduct, which purifies the aldehyde from certain impurities and facilitates controlled reaction with the amine in the aqueous medium.

-

Iminium Ion Formation: The addition of dimethylamine displaces the bisulfite to form an intermediate iminium ion in situ.

-

Nucleophilic Attack by Cyanide: Sodium cyanide, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product. The reaction is initially cooled in an ice bath to manage the exothermicity of the cyanide addition.[2]

Experimental Protocol: Synthesis of α-(Dimethylamino)benzeneacetonitrile

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 437 (1973); Vol. 48, p. 62 (1968).[2]

-

Preparation: In a 5-L beaker equipped with a mechanical stirrer, dissolve 624 g (6.00 moles) of sodium bisulfite in 1.5 L of water.

-

Adduct Formation: Add 636 g (6.00 moles) of benzaldehyde and stir the mixture vigorously for 20 minutes to form a thick slurry of the benzaldehyde-bisulfite addition product.

-

Amine Addition: Add a 25% aqueous solution of dimethylamine (1100 g, containing 6.13 moles of amine). Continue stirring as the solid adduct dissolves.

-

Cyanide Addition: Immerse the beaker in an ice bath to cool the solution. Cautiously add 294 g (6.00 moles) of sodium cyanide over 20-25 minutes. (Caution: Sodium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment).

-

Reaction: Remove the ice bath and continue stirring for 4 hours at ambient temperature. An organic layer will separate.

-

Workup: Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

-

Purification: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase with two 100-mL portions of cold water and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and remove the ether by distillation at atmospheric pressure. The residue is then distilled under reduced pressure. The product, α-(N,N-dimethylamino)phenylacetonitrile, is collected at 88–90°C / 1.9–2.1 mmHg.[2] The typical yield is 87-88%.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of α-(Dimethylamino)benzeneacetonitrile.

Core Reactivity and Mechanistic Pathways

The reactivity of DMABA can be logically categorized by the functional group involved in the transformation.

Reactivity of the α-Hydrogen: Carbanion Formation and Alkylation

The most significant reaction pathway for synthetic chemists involves the deprotonation of the α-hydrogen. The resulting carbanion is stabilized by resonance delocalization into both the phenyl ring and the nitrile group, making it a soft and effective nucleophile.

Mechanism: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required for complete and irreversible deprotonation. The choice of LDA is critical; weaker bases like alkoxides may establish an equilibrium, leading to side reactions. The reaction is performed in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C) to prevent base degradation and side reactions.

Caption: General mechanism for the α-alkylation of DMABA.

Experimental Protocol: α-Alkylation

-